
3-Bromo-N,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Bromo-N,4-dimethylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzenesulfonamide derivatives and their synthesis, structure, and properties, which can provide insights into the characteristics of similar compounds .
Synthesis Analysis
The synthesis of brominated benzenesulfonamide derivatives often involves bromination reactions, as seen in the synthesis of sodium N-bromo-p-nitrobenzenesulfonamide , and the aminohalogenation reaction leading to the formation of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide . Another example is the synthesis of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, which involves a reaction with N-bromosuccinimide . These methods indicate that bromination is a common step in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of brominated benzenesulfonamide derivatives is often confirmed using techniques such as X-ray diffraction analysis. For instance, the crystal structure of 2-bromo-4,4'-dinitro-3'-(dimethylsulfonio)-2'-biphenolate shows a dihedral angle between two phenyl rings, indicating the presence of a conjugated system . Similarly, the structure of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity of brominated benzenesulfonamide derivatives can be complex. For example, the reaction of N, N-dibromobenzenesulfonamide with cyclohexene in different solvents leads to various products, indicating that the solvent can significantly influence the reaction pathway . Additionally, the reaction of 2-bromo-4,4'-dinitro-3'-(dimethylsulfonio)-2'-biphenolate with hydrochloric acid yields a corresponding sulfonium salt .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenesulfonamide derivatives can vary. For instance, the water solubility of these compounds can be low, as seen with the HIF-1 pathway inhibitor, which has poor water solubility and requires formulation for delivery . The presence of bromine can also catalyze certain reactions, such as the formation of N-nitrosodimethylamine (NDMA) from N,N-dimethylsulfamide in the presence of bromide and ozone .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHJHHUAXBVHSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650019 |
Source


|
| Record name | 3-Bromo-N,4-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,4-dimethylbenzenesulfonamide | |
CAS RN |
941294-51-5 |
Source


|
| Record name | 3-Bromo-N,4-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,4-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

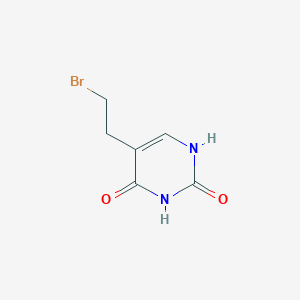
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid](/img/structure/B1293101.png)
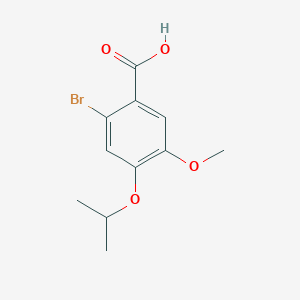
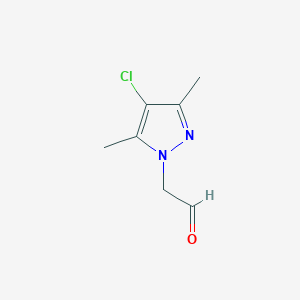
![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)
![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)
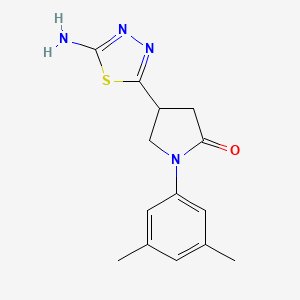


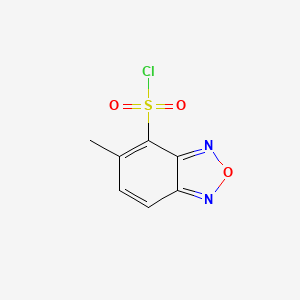

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)
![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)
![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)